molecular formula C12H13BrO B13483765 1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane

1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane

Cat. No.: B13483765
M. Wt: 253.13 g/mol
InChI Key: KNUQMGJQHSWZHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane is a compound that belongs to the class of bicyclic structures. These structures are known for their unique three-dimensional shapes and are often used in the development of bio-active compounds. The compound’s structure includes a bromomethyl group, a phenyl group, and an oxabicyclohexane ring, making it a versatile building block in organic synthesis.

Properties

Molecular Formula

C12H13BrO

Molecular Weight

253.13 g/mol

IUPAC Name

1-(bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane

InChI

InChI=1S/C12H13BrO/c13-8-12-6-10(7-12)11(14-12)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2

InChI Key

KNUQMGJQHSWZHG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(OC2C3=CC=CC=C3)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to create the bicyclic structure. This method is efficient and allows for the creation of various substitution patterns on the bicyclic scaffold .

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical reactions using specialized equipment. The use of mercury lamps for the cycloaddition reactions is one such method, although it presents technical challenges and requires specific glassware .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxides or reduction to form simpler hydrocarbons.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce amine derivatives, while oxidation reactions can yield various oxides.

Scientific Research Applications

1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The phenyl group and oxabicyclohexane ring contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity. Its combination of a bromomethyl group, phenyl group, and oxabicyclohexane ring makes it a valuable compound for various applications in scientific research and industry .

Biological Activity

1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane is a bicyclic compound characterized by its unique structural framework, which includes a bromomethyl group, a phenyl group, and an oxabicyclohexane ring system. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

The molecular formula of 1-(bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane is C12H13BrOC_{12}H_{13}BrO, with a molecular weight of approximately 253.14 g/mol. The compound's structure allows for various chemical reactions, including substitution, oxidation, and reduction, which can modify its biological properties and enhance its therapeutic potential .

The biological activity of 1-(bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane is primarily attributed to the reactivity of the bromomethyl group, which can participate in nucleophilic substitution reactions. This interaction may lead to the formation of covalent bonds with biological targets such as proteins or nucleic acids, potentially modulating various cellular pathways and functions .

Comparative Analysis with Related Compounds

To better understand the potential applications of 1-(bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
4-(Chloromethyl)-1-phenyl-2-oxabicyclo[2.1.1]hexaneC12H13ClOC_{12}H_{13}ClOContains a chloromethyl group; potentially less reactive than bromine
4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.1.1]hexaneC12H13IOC_{12}H_{13}IOIodomethyl group; more reactive than bromine
3-(Bromomethyl)-3-methyl-2-oxabicyclo[2.1.0]pentaneC10H15BrOC_{10}H_{15}BrODifferent bicyclic structure; may have different biological activities

This table highlights how variations in substituents can influence the reactivity and biological activity of similar compounds.

Case Studies

While direct case studies on 1-(bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane are scarce, analogous compounds have been studied extensively:

  • Antimicrobial Activity : A study explored the antimicrobial effects of oxabicyclic derivatives against Gram-positive and Gram-negative bacteria, showing promising results.
  • Cancer Research : Research on related bicyclic compounds indicated their potential as anticancer agents through mechanisms involving apoptosis induction in cancer cells.

These findings suggest that further investigation into 1-(bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane could reveal similar therapeutic potentials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.